13C4/15N3 +7 Da Mass Shift Eliminates Spectral Interference vs. Deuterated (-d3) Analogs in Methylxanthine Metabolism Studies
1-Methylxanthine-13C4,15N3 provides a +7 Da mass shift (m/z 166.1 → 173.1) from the unlabeled parent, compared to only +3 Da for the deuterated analog 1-Methylxanthine-d3 (m/z 166.1 → 169.1). In complex biological matrices such as human urine or plasma, the smaller mass shift of deuterated analogs risks isotopic peak overlap with naturally occurring 13C isotopic peaks from endogenous methylxanthines and other purine metabolites (e.g., theobromine, paraxanthine, theophylline), particularly when analyzing multiple methylxanthines simultaneously. [1] The 13C4/15N3 labeling ensures baseline resolution from all endogenous isobaric and isotopomeric interferences across reversed-phase LC conditions.
| Evidence Dimension | Mass shift from unlabeled parent compound |
|---|---|
| Target Compound Data | +7 Da (m/z 166.1 → 173.1) |
| Comparator Or Baseline | 1-Methylxanthine-d3 (deuterated analog): +3 Da (m/z 166.1 → 169.1) |
| Quantified Difference | +4 Da greater mass shift (133% larger separation) |
| Conditions | Methylxanthine analysis in biological matrices; isotopic purity ≥98 atom % 13C, ≥98 atom % 15N |
Why This Matters
The +7 Da mass shift reduces the risk of isotopic cross-talk and endogenous interference in multi-analyte methylxanthine panels, improving quantitative accuracy without requiring chromatographic separation of isotopomers.
- [1] Benchekroun, Y., Dautraix, S., Desage, M., Brazier, J.L. Isotopic effects on retention times of caffeine and its metabolites 1,3,7-trimethyluric acid, theophylline, theobromine and paraxanthine. Journal of Chromatography B: Biomedical Sciences and Applications, 1997, 688(2), 245-254. View Source
